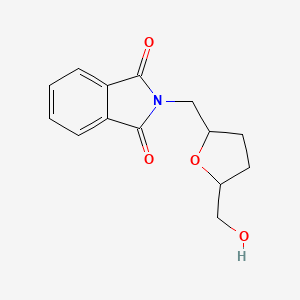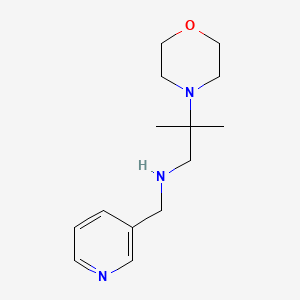
2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine is a chemical compound with the molecular formula C14H23N3O. It is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a propan-1-amine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine typically involves the reaction of 2-methyl-2-morpholinopropan-1-amine with pyridine-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal applications, these compounds also contain a pyridine ring and exhibit similar chemical reactivity
Uniqueness
2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of applications compared to its similar compounds .
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2-methyl-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H23N3O/c1-14(2,17-6-8-18-9-7-17)12-16-11-13-4-3-5-15-10-13/h3-5,10,16H,6-9,11-12H2,1-2H3 |
InChIキー |
NQUNGHZLLIBSNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCC1=CN=CC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


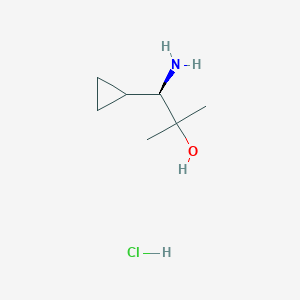


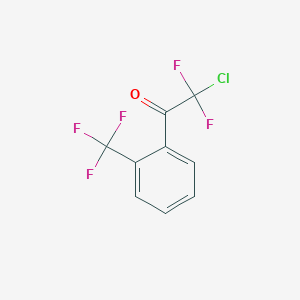
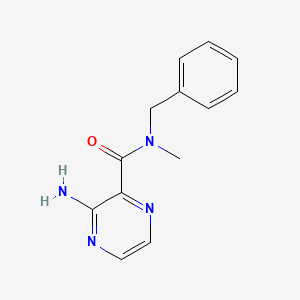
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
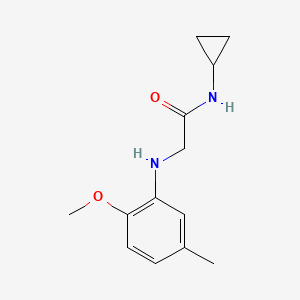
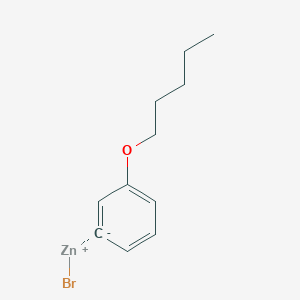

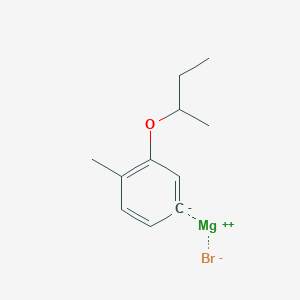
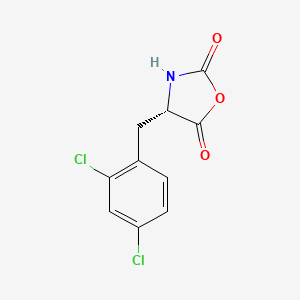
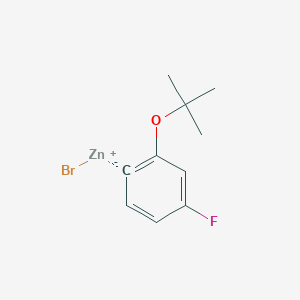
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
